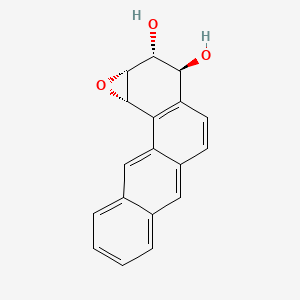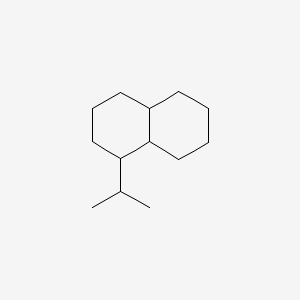
Isopropyldecalin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyldecalin is an organic compound with the molecular formula C13H24 and a molecular weight of 180.3297 g/mol . It is also known by its IUPAC name, 1-(propan-2-yl)-decahydronaphthalene . This compound is characterized by its decalin structure, which consists of two fused six-membered rings, with an isopropyl group attached to one of the rings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isopropyldecalin can be synthesized through various methods. One common synthetic route involves the hydrogenation of isopropylnaphthalene under high pressure and temperature conditions . The reaction typically requires a catalyst, such as palladium on carbon (Pd/C) , to facilitate the hydrogenation process .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of isopropylnaphthalene in large reactors. The process is optimized to achieve high yields and purity of the final product . The reaction conditions, including temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient conversion .
Analyse Des Réactions Chimiques
Types of Reactions
Isopropyldecalin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Further reduction of this compound can lead to the formation of more saturated hydrocarbons.
Substitution: The isopropyl group in this compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4) .
Reduction: Catalysts such as palladium on carbon (Pd/C) or Raney nickel are used for reduction reactions.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of substituted this compound derivatives.
Applications De Recherche Scientifique
Isopropyldecalin has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of isopropyldecalin involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Isopropyldecalin can be compared with other similar compounds, such as:
Decalin: Lacks the isopropyl group, making it less sterically hindered.
Tetralin: Contains only one six-membered ring fused with a benzene ring, differing in structure and reactivity.
Isopropylnaphthalene: Contains an aromatic naphthalene ring system, making it more reactive in certain chemical reactions.
This compound is unique due to its specific structure, which combines the stability of the decalin system with the steric effects of the isopropyl group .
Propriétés
Numéro CAS |
1010-74-8 |
|---|---|
Formule moléculaire |
C13H24 |
Poids moléculaire |
180.33 g/mol |
Nom IUPAC |
1-propan-2-yl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |
InChI |
InChI=1S/C13H24/c1-10(2)12-9-5-7-11-6-3-4-8-13(11)12/h10-13H,3-9H2,1-2H3 |
Clé InChI |
VIJJVIFWVZYBLO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CCCC2C1CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({5-[(1S)-1-amino-2-methylpropyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B14160934.png)
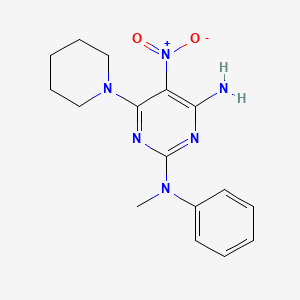
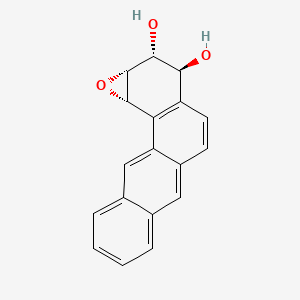
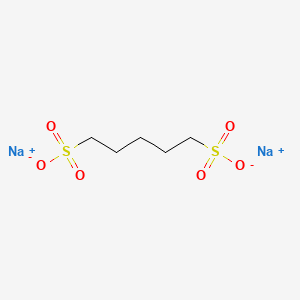
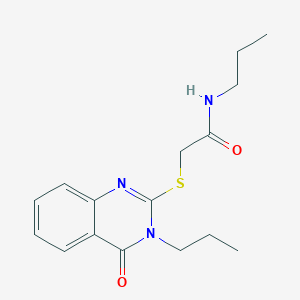

![2-Ethyl-4-{4-[(prop-2-en-1-yl)oxy]phenyl}-2H-1,2,3-triazole](/img/structure/B14160952.png)
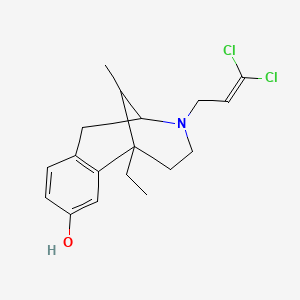
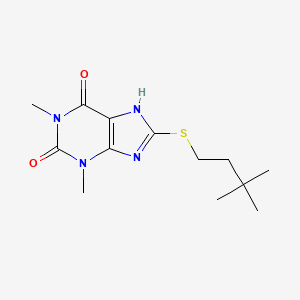
![3-amino-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14160968.png)
